
2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
準備方法
The synthesis of 2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction is often catalyzed by a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromenes and their derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promising activity against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Medicine: Due to its biological activities, the compound is being explored for its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functions.
作用機序
The mechanism of action of 2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases or kinases, leading to the disruption of DNA replication and cell cycle progression.
類似化合物との比較
2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
2-amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile: Known for its antiproliferative activity against various cancer cell lines.
2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Exhibits cytotoxic and apoptotic effects on human cancer cell lines.
3-amino-1-(4-chlorophenyl)-1H-chromene-3-carbonitrile: Demonstrates good cytotoxic and apoptotic effects on human cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other chromene derivatives .
特性
IUPAC Name |
2,7-diamino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-12-4-1-8(5-13(12)18)15-10-3-2-9(20)6-14(10)22-16(21)11(15)7-19/h1-6,15H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDDESPTIKXBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
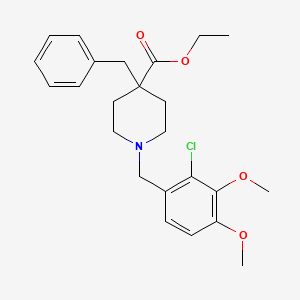
![(4E)-4-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040760.png)
![4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5040767.png)
methanone](/img/structure/B5040781.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5040794.png)
![1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine](/img/structure/B5040799.png)
![2-benzyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5040814.png)
![(5E)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5040827.png)
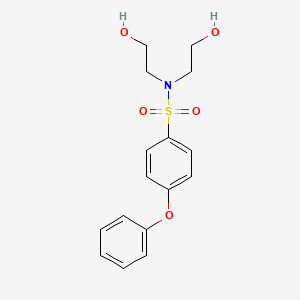
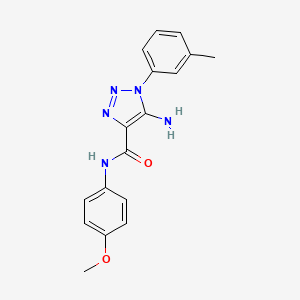
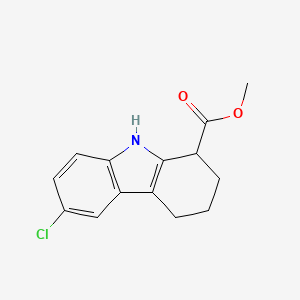
![6-amino-1-(1,3-benzothiazol-2-yl)-3-methyl-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5040857.png)
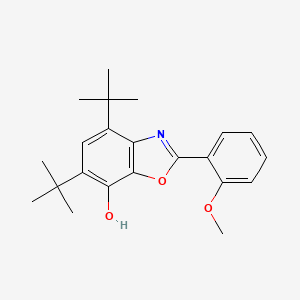
![tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5040863.png)
